molecular formula C6H12O2 B13295893 4-Hydroxy-2,2-dimethylbutanal

4-Hydroxy-2,2-dimethylbutanal

Cat. No.: B13295893
M. Wt: 116.16 g/mol
InChI Key: YHMMFPKTSXQULG-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a butane backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a reduction step. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group.

Major Products Formed

    Oxidation: 4-Hydroxy-2,2-dimethylbutanoic acid.

    Reduction: 4-Hydroxy-2,2-dimethylbutanol.

    Substitution: 4-Chloro-2,2-dimethylbutanal.

Scientific Research Applications

4-Hydroxy-2,2-dimethylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethylbutanal involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions with various biomolecules. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-butanone
  • 2,2-Dimethyl-3-hydroxybutanal
  • 4-Hydroxy-2-methylbutanal

Uniqueness

4-Hydroxy-2,2-dimethylbutanal is unique due to the presence of two methyl groups at the second carbon position, which imparts steric hindrance and influences its reactivity. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications.

Properties

IUPAC Name

4-hydroxy-2,2-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,5-8)3-4-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMMFPKTSXQULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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